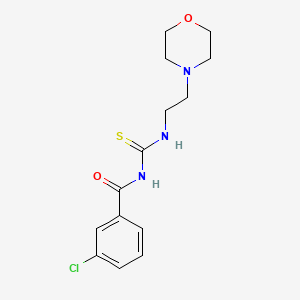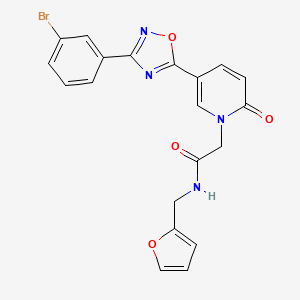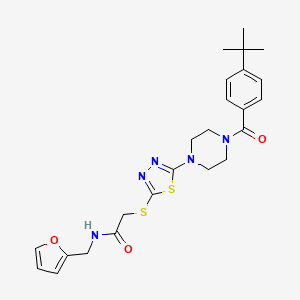
3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide” is a chemical compound with the CAS Number: 321531-97-9 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 3-chloro-N-[2-(4-morpholinyl)ethyl]benzamide .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H17ClN2O2/c14-12-3-1-2-11(10-12)13(17)15-4-5-16-6-8-18-9-7-16/h1-3,10H,4-9H2,(H,15,17) . This indicates that the compound has a complex structure with multiple functional groups.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterisation
The synthesis and characterisation of benzamide derivatives, including compounds similar to "3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide", have been a subject of interest. For instance, Adam et al. (2016) described the synthesis and characterisation of a related benzamide compound, highlighting its preparation and antibacterial study. The study detailed the crystallisation, spectroscopic analysis, and observed antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).
Antibacterial and Antitubercular Activities
Research on benzamide derivatives has also focused on their antibacterial and antitubercular potentials. Rao and Subramaniam (2015) synthesized a novel series of benzamide analogs and evaluated them for in vitro antibacterial activity against various bacterial strains, as well as for antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds exhibited significant activity, highlighting the potential of benzamide derivatives in treating infectious diseases (Rao & Subramaniam, 2015).
Antidepressant and Antithrombotic Effects
The exploration of benzamide derivatives extends to their antidepressant and antithrombotic properties. Donskaya et al. (2004) discussed the synthesis of an original antidepressant, befol, from a benzamide precursor, indicating its class as a type A reversible MAO inhibitor. This study presented an alternative synthesis method that might offer a more convenient and effective approach (Donskaya et al., 2004). Similarly, Banno et al. (1999) investigated a novel platelet glycoprotein IIb/IIIa receptor antagonist derived from benzamide, revealing its significant antiaggregatory and antithrombotic effects, which could be useful for thrombotic disease treatment (Banno et al., 1999).
Antifungal and Antitumour Activities
Benzamide derivatives have also been studied for their antifungal and antitumour activities. Weiqun et al. (2005) synthesized N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, evaluating their antifungal activity against plant pathogens. This research suggests the potential of these compounds in controlling plant diseases (Weiqun et al., 2005). Additionally, Ji et al. (2018) synthesized and characterized a morpholino-indazole-carboxamide compound with significant inhibitory capacity against cancer cell proliferation, emphasizing the anticancer potential of benzamide derivatives (Ji et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c15-12-3-1-2-11(10-12)13(19)17-14(21)16-4-5-18-6-8-20-9-7-18/h1-3,10H,4-9H2,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNQWHODONJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)
![N-cyclopentyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2800593.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2800596.png)
![4-Imino-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2800600.png)
![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)
![2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2800611.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)